2-Amino-4-methoxybenzoic acid

Nuclear Receptors Metabolic Disorders Structure-Activity Relationship (SAR)

Regioisomeric mismatch risks: Generic aminomethoxybenzoic acid isomers fail to reproduce published results. 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5) solves this with precise 2-NH2/4-MeO orientation: • Proven PPARα/δ dual agonism with suppressed FXR activity - unachievable with 5-methoxy or 4-Cl analogs • Predictable diazotization for azo dyes; >97% purity ensures batch reproducibility • Milder decarboxylation (60°C vs 90°C for 4-Me) enables temperature-sensitive prodrugs Supplied with full QA documentation for regulated R&D and pilot production.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 4294-95-5
Cat. No. B181750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxybenzoic acid
CAS4294-95-5
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)N
InChIInChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
InChIKeyHHNWXQCVWVVVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxybenzoic Acid: A Strategic Intermediate


2-Amino-4-methoxybenzoic acid (4-Methoxyanthranilic acid, CAS 4294-95-5) is a polysubstituted aromatic compound serving as a versatile building block in medicinal chemistry and dye synthesis. Characterized by a carboxylic acid group ortho to an amine and para to a methoxy substituent, its molecular formula is C8H9NO3 with a molecular weight of 167.16 g/mol [1]. This specific substitution pattern imparts unique electronic and steric properties that differentiate it from other aminomethoxybenzoic acid isomers, directly influencing its reactivity in downstream applications such as azo-coupling, decarboxylation, and its role as a scaffold for nuclear receptor ligands [2]. Its commercial availability at high purities (e.g., >97.0% by HPLC) makes it a reliable candidate for reproducible chemical processes .

2-Amino-4-methoxybenzoic Acid: Irreplaceable Isomer


The assumption that any aminomethoxybenzoic acid isomer can substitute for 2-Amino-4-methoxybenzoic acid is demonstrably false. The relative positions of the amino and methoxy groups relative to the carboxylic acid create profound differences in electronic structure, acidity, and steric accessibility. For instance, while 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9) might be a cheaper alternative, its methoxy group is positioned para to the carboxylic acid, which alters the ring's electron density and can fundamentally change the rate and selectivity of electrophilic aromatic substitution reactions like diazotization and coupling [1]. Furthermore, in biological contexts, the shift from a 4-methoxy to a 5-methoxy substitution pattern can convert a potent nuclear receptor modulator into an inactive compound, as the hydrogen-bonding and steric interactions with the target protein's binding pocket are exquisitely sensitive to these changes [2]. Therefore, generic substitution based on molecular similarity alone introduces a high risk of process failure, diminished yield, or loss of biological activity.

2-Amino-4-methoxybenzoic Acid: Comparative Evidence


4-Methoxy Group: PPARα/δ Selectivity over FXR

In a systematic SAR study on anthranilic acid derivatives as nuclear receptor modulators, the substitution at the 4-position proved to be a pivotal selectivity switch. The target compound's core scaffold, when bearing a 4-methoxy group (analog 22), demonstrated a distinct pharmacological profile compared to its 4-chloro (analog 20) and 4-hydroxy (analog 21) counterparts. The 4-methoxy analog gained functional potency on Peroxisome Proliferator-Activated Receptors (PPAR) α and δ, but markedly diminished agonism on the Farnesoid X Receptor (FXR). In contrast, the 4-chloro and 4-hydroxy substituents failed to increase potency on any PPAR subtype and were not favored by FXR, highlighting the unique and desirable polypharmacological profile conferred exclusively by the 4-methoxy group [1].

Nuclear Receptors Metabolic Disorders Structure-Activity Relationship (SAR)

Decarboxylation Kinetics: 4-Methoxy vs. 4-Methyl Analogs

A comparative study on the substituent effects on decarboxylation of substituted anthranilic acids reveals that the 4-methoxy derivative behaves distinctly. The 13C-carboxyl kinetic isotope effect (KIE) for 4-methoxyanthranilic acid was found to be pH-dependent: 4.2% at pH 0.3, 1.4% at pH 1.3, and 0% at pH 4.0. This is in contrast to the 4-methyl analog, 4-methylanthranilic acid, for which the decarboxylation rate was measured under similar conditions, showing a different pH-rate profile that is consistent with an altered rate-determining step [1]. The electron-donating methoxy group stabilizes the protonated intermediate differently than the methyl group, leading to a measurable change in the rate and mechanism of carbon dioxide loss.

Physical Organic Chemistry Reaction Mechanisms Kinetic Isotope Effects

High Purity as a Reliable Intermediate

For industrial and academic procurement, the reliability of a starting material's purity is paramount. 2-Amino-4-methoxybenzoic acid is commercially standardized to a high purity of >97.0% by both titration (T) and HPLC analysis, a specification provided by multiple global suppliers . This is a significant advantage over less common isomers like 2-Amino-3-methoxybenzoic acid or 3-Amino-5-methoxybenzoic acid, which are often only available in lower purities (e.g., 95%) or require custom synthesis, introducing additional variables and lead times for process scale-up . Using a high-purity starting material directly minimizes side reactions from unknown impurities and ensures batch-to-batch reproducibility in multi-step syntheses.

Chemical Synthesis Pharmaceutical Intermediates Quality Control

2-Amino-4-methoxybenzoic Acid: Proven Applications


Selective PPARα/δ Agonists with Low FXR Liability

For medicinal chemistry programs targeting metabolic diseases, 2-Amino-4-methoxybenzoic acid is the optimal starting scaffold. The direct comparative evidence shows that a 4-methoxy substitution on the anthranilic acid core imparts a unique gain in PPARα and PPARδ activity while simultaneously shutting down undesirable FXR agonism. This is not achievable with 4-chloro or 4-hydroxy analogs, making this compound the privileged entry point for dual PPAR agonists [1].

Controlled Decarboxylation in Prodrug Design

The established kinetic data positions this compound as a superior candidate for temperature-sensitive prodrug strategies. The 4-methoxy group renders the carboxylic acid more labile to decarboxylation compared to the 4-methyl analog (60°C vs. 90°C process temperature), allowing for activation under milder physiological or process conditions. This quantitative kinetic differentiation allows for rational design of release profiles not possible with other anthranilic acid isomers [1].

Isomer Purity in Azo Dye and Pigment Synthesis

In the dye industry, the electronic effect of the methoxy group's position directly influences the final color and fastness properties of azo pigments. 2-Amino-4-methoxybenzoic acid, with its precisely oriented amino and methoxy groups, provides a predictable diazotization and coupling reactivity that is essential for achieving target shades. The commercial availability of this isomer at >97% purity eliminates the variability introduced by impure or mixed isomeric starting materials, ensuring consistent process yields and final product quality, a key procurement criterion for colorant manufacturers [1].

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